5-[benzyl(furan-2-ylmethyl)amino]-N-(3-chloro-2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-[benzyl(furan-2-ylmethyl)amino]-N-(3-chloro-2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a benzyl group, a furan ring, a chloro-methylphenyl group, and a methylsulfonyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[benzyl(furan-2-ylmethyl)amino]-N-(3-chloro-2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate precursors, such as a substituted urea and a β-dicarbonyl compound.
Introduction of the benzyl group: This step involves the alkylation of the pyrimidine core with a benzyl halide in the presence of a base.
Attachment of the furan ring: The furan ring can be introduced via a nucleophilic substitution reaction using a furan-2-ylmethyl halide.
Incorporation of the chloro-methylphenyl group: This step involves the use of a chloro-methylphenyl amine derivative, which can be coupled to the pyrimidine core through an amide bond formation.
Addition of the methylsulfonyl group: The final step involves the sulfonation of the pyrimidine core using a methylsulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[benzyl(furan-2-ylmethyl)amino]-N-(3-chloro-2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and benzyl group can be oxidized under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring and benzyl group.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[benzyl(furan-2-ylmethyl)amino]-N-(3-chloro-2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-[benzyl(furan-2-ylmethyl)amino]-N-(3-chloro-2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide: can be compared with other pyrimidine derivatives that have similar structural features.
Benzyl-substituted pyrimidines: These compounds share the benzyl group attached to the pyrimidine core.
Furan-substituted pyrimidines: These compounds have a furan ring attached to the pyrimidine core.
Chloro-methylphenyl-substituted pyrimidines: These compounds feature a chloro-methylphenyl group attached to the pyrimidine core.
Uniqueness
The uniqueness of This compound lies in its combination of substituents, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H23ClN4O4S |
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Molecular Weight |
511.0 g/mol |
IUPAC Name |
5-[benzyl(furan-2-ylmethyl)amino]-N-(3-chloro-2-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H23ClN4O4S/c1-17-20(26)11-6-12-21(17)28-24(31)23-22(14-27-25(29-23)35(2,32)33)30(16-19-10-7-13-34-19)15-18-8-4-3-5-9-18/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
NDCIJVHBPPNFJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NC(=NC=C2N(CC3=CC=CC=C3)CC4=CC=CO4)S(=O)(=O)C |
Origin of Product |
United States |
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